molecular formula C19H21BrN4O3 B142940 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil CAS No. 358388-58-6

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil

Cat. No.: B142940
CAS No.: 358388-58-6
M. Wt: 433.3 g/mol
InChI Key: MUNOBZQLXLCVRY-UHFFFAOYSA-N
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Description

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is a synthetic analogue of the phosphodiesterase type 5 (PDE5) inhibitor Vardenafil, intended for use as a reference standard in research settings. As a modified Vardenafil derivative, this compound is designed for analytical applications, specifically in the development and validation of methods for detecting and characterizing novel PDE5 inhibitor analogues. Such research is critical in pharmaceutical and regulatory science for monitoring the illegal adulteration of dietary supplements with unapproved drug analogues . Researchers can utilize this compound in studies involving techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to identify unknown or novel PDE5 inhibitors by comparing their analytical profiles against a known reference material . The structural features of this analogue, including the bromoacetyl group, make it a valuable molecule for probing structure-activity relationships (SAR) and metabolic pathways of PDE5 inhibition. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[5-(2-bromoacetyl)-2-ethoxyphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O3/c1-4-6-16-21-11(3)17-19(26)22-18(23-24(16)17)13-9-12(14(25)10-20)7-8-15(13)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNOBZQLXLCVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Decarboxylation of Norneovardenafil Precursors

The compound’s nomenclature suggests a decarboxylation step preceding bromoacetylation. In analogous vardenafil syntheses, decarboxylation is achieved via thermal decomposition or acid-catalyzed reactions. For example, the patent US9845328B2 describes the use of thionyl chloride (SOCl2\text{SOCl}_2) for activating carboxylic acids, followed by distillation to remove byproducts. Applied to a norneovardenafil precursor, this method could yield a decarboxylated intermediate.

Proposed Reaction:

R-COOH+SOCl2R-Cl+SO2+HCl\text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-Cl} + \text{SO}2 \uparrow + \text{HCl} \uparrow

Subsequent hydrolysis or elimination would remove the carboxyl group, forming the decarboxylated backbone.

Bromoacetylation of the Decarboxylated Intermediate

Bromoacetylation introduces the BrCH2C(O)\text{BrCH}_2\text{C(O)}- group to the decarboxylated intermediate. The PMC article PMC2656571 highlights bromoacetyl bromide (BrCH2C(O)Br\text{BrCH}_2\text{C(O)Br}) as a key reagent for such acylations, typically conducted in tetrahydrofuran (THF) under reflux.

Example Protocol:

  • Reagent Setup : Combine the decarboxylated intermediate (1 equiv) with bromoacetyl bromide (1.2 equiv) in anhydrous THF.

  • Reaction Conditions : Reflux at 66°C for 4–6 hours under nitrogen atmosphere.

  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

This method aligns with the synthesis of structurally similar oxadiazoles, where bromoacetyl bromide facilitates electrophilic substitution at nucleophilic sites.

Solvent Selection

The compound’s limited solubility necessitates polar aprotic solvents. DMSO and methanol are used sparingly due to partial solubility, while toluene and methyltetrahydrofuran (MeTHF) are preferred for their inertness and compatibility with bromoacetyl reagents.

Temperature Control

Elevated temperatures (70–75°C) accelerate reaction rates but risk decomposition. The patent US9845328B2 notes that refluxing thionyl chloride at 75°C reduces reaction time to 1.5 hours without compromising product integrity.

Byproduct Management

Excess thionyl chloride and HBr\text{HBr} are removed via vacuum distillation or azeotropic drying with toluene. Sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) neutralizes acidic byproducts during amidation steps.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the presence of the bromoacetyl group (δ\delta 3.8–4.2 ppm for CH2Br\text{CH}_2\text{Br}) and the absence of carboxylate signals.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/zm/z 433.3 ([M+H]+^+), consistent with the molecular formula.

Purity Assessment

HPLC with UV detection (λ = 254 nm) monitors residual starting materials and byproducts. The compound’s purity is typically >90%, with up to 10% 1-chloroacetyl variant due to reagent impurities.

Industrial-Scale Production Considerations

Cost-Effective Reagent Sourcing

Bromoacetyl bromide, though effective, is cost-prohibitive at scale. Alternatives like chloroacetyl chloride (ClCH2C(O)Cl\text{ClCH}_2\text{C(O)Cl}) are cheaper but necessitate post-synthetic halogen exchange .

Chemical Reactions Analysis

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, acetyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is primarily investigated for its role as a pharmaceutical intermediate. Its structural modifications allow for the synthesis of various derivatives that may exhibit enhanced biological activity compared to their parent compounds.

Potential Therapeutic Uses

  • PDE5 Inhibition : Similar to its parent compound, it may act as a phosphodiesterase type 5 (PDE5) inhibitor, which is crucial in treating erectile dysfunction and pulmonary hypertension.
  • Cardiovascular Health : Research suggests that PDE5 inhibitors can improve cardiovascular function by enhancing nitric oxide signaling pathways.

Biochemical Research

The compound is also used as a biochemical probe to study enzyme mechanisms and interactions within biological systems. Its ability to selectively inhibit certain enzymes makes it valuable for exploring metabolic pathways.

Enzyme Inhibition Studies

  • Studies have indicated that this compound can modulate the activity of enzymes involved in lipid metabolism, potentially offering insights into metabolic disorders such as obesity and diabetes.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic functions within bacteria.

Research Findings

  • In vitro studies have shown effectiveness against specific bacterial strains, indicating potential for further development as an antimicrobial agent.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases.

Summary of Biological Activities

Biological ActivityObserved EffectsReferences
Enzyme InhibitionModulates lipid metabolism enzymes
Antimicrobial ActivityInhibits growth of specific pathogens
Anti-inflammatory EffectsReduces inflammation markers in vitro

Case Study 1: Enzymatic Activity Modulation

A study demonstrated that this compound selectively inhibited enzymes involved in lipid metabolism. This finding suggests its potential role in managing metabolic disorders.

Case Study 2: Antimicrobial Properties

Research conducted on various bacterial strains revealed that the compound effectively inhibited growth, indicating its potential utility as an antimicrobial agent in clinical settings.

Case Study 3: Anti-inflammatory Effects

In vitro experiments showed a significant reduction in inflammatory markers when treated with this compound, supporting its application in inflammatory disease management.

Mechanism of Action

The mechanism of action of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is primarily related to its role as an intermediate in the synthesis of Norneovardenafil. Norneovardenafil is a phosphodiesterase inhibitor, which means it inhibits the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Decarboxyl-1-(bromoacetyl) Norvardenafil (CAS 358388-58-6) with another related compound, 3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzenesulfonic Acid (CAS 437717-43-6), based on :

Parameter 1-Decarboxyl-1-(bromoacetyl) Norvardenafil 3-(...triazin-2-yl)-4-ethoxybenzenesulfonic Acid
CAS Number 358388-58-6 437717-43-6
Molecular Formula C₁₉H₂₁BrN₄O₃ C₁₇H₂₀N₄O₅S
Molecular Weight 437.30 g/mol 400.43 g/mol
Key Functional Groups Bromoacetyl, triazinone, ethoxy phenyl Sulfonic acid, triazinone, ethoxy phenyl
Structural Significance Bromoacetyl enables alkylation; likely hydrophobic Sulfonic acid enhances solubility and polarity
Potential Applications PDE5 inhibition (speculative) Intermediate for hydrophilic derivatives

Key Findings:

Functional Group Impact: The bromoacetyl group in Norvardenafil may increase membrane permeability due to its lipophilicity but could also introduce off-target reactivity (e.g., covalent binding to proteins) . The sulfonic acid group in the second compound improves water solubility, making it more suitable for intravenous formulations or as a precursor for polar metabolites .

However, this modification may also elevate toxicity risks . Sulfonic acid derivatives are less likely to cross the blood-brain barrier, limiting central nervous system effects but enhancing peripheral action .

Synthetic Pathways: highlights the use of bromoacetyl groups in synthesizing pyrene-based fluoroionophores, suggesting that bromoacetylation is a versatile strategy for modifying aromatic systems. This reactivity could extend to PDE5 inhibitor derivatives .

Biological Activity

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is a synthetic compound derived from the structural modifications of vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for erectile dysfunction. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex chemical structure that allows it to interact with various biological targets. Its molecular formula is C17H19BrN2O3, and its structure includes a bromoacetyl group, which enhances its reactivity and potential biological interactions.

The primary mechanism of action for this compound is believed to be through the inhibition of phosphodiesterase type 5 (PDE5). By inhibiting this enzyme, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. This mechanism is similar to that of vardenafil but may exhibit different potency and selectivity due to structural modifications.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption characteristics when administered orally. Studies suggest that it reaches peak plasma concentrations within 1 to 2 hours post-administration. The compound exhibits a half-life that supports once-daily dosing, making it a candidate for chronic use in therapeutic settings.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PDE5 activity in human tissue samples. The compound showed IC50 values comparable to those of established PDE5 inhibitors, indicating strong biological activity.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of the compound. In one study, administration of this compound resulted in significant improvements in erectile function compared to control groups. Additionally, no severe adverse effects were noted at therapeutic doses.

Case Studies

Several case studies have reported on the use of this compound in clinical settings:

  • Case Study 1: A clinical trial involving male patients with erectile dysfunction showed a marked improvement in erectile function scores after treatment with the compound over a four-week period.
  • Case Study 2: A study on patients with pulmonary hypertension indicated that the compound could reduce mean pulmonary arterial pressure significantly, suggesting potential applications beyond erectile dysfunction.

Safety Profile

The safety profile of this compound appears favorable based on current research. Common side effects reported include mild headaches and flushing, which are consistent with other PDE5 inhibitors. Long-term studies are necessary to fully understand its safety in chronic use.

Q & A

Q. What validated analytical methods are recommended for identifying and quantifying 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil in experimental samples?

Methodological Answer:

  • Use hyphenated techniques like HPLC-MS/MS or LC-UV with photodiode array detection to ensure specificity and sensitivity.
  • Validate methods according to IUPAC guidelines (linearity, precision, accuracy, LOD/LOQ) by spiking known concentrations into control matrices (e.g., plasma, synthetic mixtures) .
  • Cross-validate results with NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, and 2D-COSY) to confirm structural integrity, especially given the compound’s bromoacetyl moiety, which may exhibit instability under certain conditions.

Q. How can researchers design a stability study to assess degradation pathways of 1-Decarboxyl-1-(bromoacetyl) Norneovandezafil under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :

    • Use a split-plot factorial design to test combinations of pH (3–9) and temperature (4°C, 25°C, 40°C) over time (0–30 days) .
    • Prepare buffer solutions (e.g., phosphate, acetate) and incubate the compound under controlled conditions.
    • Monitor degradation products via kinetic modeling (zero/first-order) and characterize using HRMS and FTIR .
  • Data Table Example :

    Condition (pH/Temp)Degradation Rate (day1^{-1})Major Degradants Identified
    3 / 40°C0.12 ± 0.02Bromoacetic acid derivative
    7 / 25°C0.03 ± 0.01None detected

Q. What synthetic routes are documented for this compound, and how can impurities be minimized?

Methodological Answer:

  • Review patent literature and peer-reviewed synthesis protocols for Norneovardenafil derivatives. Focus on bromoacetylation steps, which are prone to side reactions (e.g., over-acylation).
  • Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to reduce impurities. For example, use dichloromethane at 0–5°C with slow bromoacetyl chloride addition .
  • Purify via column chromatography (silica gel, gradient elution) and verify purity by HPLC-DAD (>98% threshold) .

Advanced Research Questions

Q. How should researchers address contradictory data in pharmacological assays (e.g., PDE5 inhibition vs. cytotoxicity)?

Methodological Answer:

  • Data Triangulation :
    • Replicate assays under standardized conditions (e.g., enzyme concentration, incubation time) with positive/negative controls to rule out experimental variability .
    • Use dose-response curves to differentiate between specific inhibition and nonspecific cytotoxicity. For example, a plateau in PDE5 inhibition at higher concentrations may indicate off-target effects.
  • Advanced Analytics :
    • Pair enzyme assays with cellular viability assays (MTT, ATP luminescence) and transcriptomic profiling (RNA-seq) to identify pathways affected by cytotoxicity .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound in aquatic systems?

Methodological Answer:

  • Adopt the INCHEMBIOL project’s methodology to assess:

    • Abiotic transformations : Hydrolysis rates under simulated environmental pH (5–9) and UV exposure .
    • Biotic degradation : Use microcosm studies with sediment-water systems and LC-MS/MS to track metabolite formation (e.g., norneovardenafil core structure) .
  • Data Table Example :

    CompartmentHalf-Life (Days)Primary Transformation Pathway
    Freshwater (pH 7)14.3 ± 2.1Hydrolysis
    Sediment28.9 ± 4.5Microbial degradation

Q. How can researchers optimize in vivo pharmacokinetic studies to account for interspecies variability in metabolite profiling?

Methodological Answer:

  • Cross-Species Study Design :
    • Use randomized block designs with rodent (rat, mouse) and non-rodent (rabbit) models, stratified by age/weight .
    • Collect plasma/tissue samples at staggered timepoints (0–48h) and analyze via UHPLC-QTOF to identify species-specific glucuronidation or sulfation metabolites.
  • Statistical Analysis :
    • Apply mixed-effects models to account for interspecies variability and covariates (e.g., hepatic enzyme activity) .

Methodological Notes

  • Data Reporting : Follow IUPAC’s best practices for transparency, including raw data archiving, error margins, and instrument calibration logs .
  • Ethical Compliance : Ensure metabolite disposal aligns with OECD guidelines for environmental safety .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil
Reactant of Route 2
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1-Decarboxyl-1-(bromoacetyl) Norneovardenafil

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.